Cas no 23127-41-5 (N-Acetyl-S-allyl-L-cysteine)

N-Acetyl-S-allyl-L-cysteine is a modified amino acid derivative combining the structural features of N-acetylcysteine (NAC) and allyl groups. This compound is of interest due to its potential as a precursor for glutathione synthesis and its ability to act as a thiol donor, similar to NAC, while also offering unique reactivity from the allyl moiety. The acetyl group enhances stability and bioavailability, making it suitable for research applications in redox biochemistry and cellular protection studies. Its dual functionality—thiol reactivity and allyl group participation—may provide advantages in studying oxidative stress modulation and sulfur-containing metabolic pathways. The compound is typically used in controlled laboratory settings for mechanistic investigations.
N-Acetyl-S-allyl-L-cysteine structure
N-Acetyl-S-allyl-L-cysteine structure
Product Name:N-Acetyl-S-allyl-L-cysteine
CAS No:23127-41-5
MF:C8H13NO3S
MW:203.258721113205
MDL:MFCD19661267
CID:276604
PubChem ID:21201338
Update Time:2025-06-13

N-Acetyl-S-allyl-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,N-acetyl-S-2-propen-1-yl-
    • N-Acetyl-S-allyl-L-cysteine
    • AllylMercapturic Acid
    • L-2-Acetamino-3-allylmercapto-propionsaeure
    • L-N-Acetyl-3-(allylthio)alanine
    • N-Acetyl-S-2-propen-1-yl-L-cysteine
    • N-acetyl-S-allylcysteine
    • S-AllylMercapturic Acid
    • S-Allyl-N-acetyl-L-cystein
    • S-allyl-N-acetyl-L-cysteine
    • CHEBI:189718
    • J-014995
    • HY-114976
    • (2R)-2-ACETAMIDO-3-(PROP-2-EN-1-YLSULFANYL)PROPANOIC ACID
    • A935778
    • (2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid
    • CS-0064719
    • starbld0019571
    • N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
    • L-Cysteine, N-acetyl-S-2-propenyl-
    • 23127-41-5
    • AKOS030241262
    • L-Cysteine, N-acetyl-S-2-propen-1-yl-
    • (R)-2-Acetamido-3-(allylthio)propanoic acid
    • DTXSID20945803
    • (2R)-2-acetamido-3-prop-2-enylsulanylpropanoic acid
    • SCHEMBL4668975
    • N-Acetyl-S-2-propen-1-yl-L-cysteine; L-N-Acetyl-3-(allylthio)alanine; Allylmercapturic Acid; S-Allylmercapturic Acid
    • G79094
    • DB-327027
    • MDL: MFCD19661267
    • Inchi: 1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1
    • InChI Key: LKRAEHUDIUJBSF-ZETCQYMHSA-N
    • SMILES: S(CC=C)C[C@@H](C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 203.06200
  • Monoisotopic Mass: 203.061614
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.7
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.191
  • Boiling Point: 444°Cat760mmHg
  • Flash Point: 222.3°C
  • PSA: 91.70000
  • LogP: 0.88580

N-Acetyl-S-allyl-L-cysteine Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Acetyl-S-allyl-L-cysteine Production Method

N-Acetyl-S-allyl-L-cysteine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:23127-41-5)N-Acetyl-S-allyl-L-cysteine
Order Number:A1244356
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:12
Price ($):1166
Email:sales@amadischem.com

N-Acetyl-S-allyl-L-cysteine Related Literature

Additional information on N-Acetyl-S-allyl-L-cysteine

Recent Advances in the Study of N-Acetyl-S-allyl-L-cysteine (CAS: 23127-41-5) in Chemical Biology and Medicine

N-Acetyl-S-allyl-L-cysteine (CAS: 23127-41-5) is a sulfur-containing compound that has garnered significant attention in recent years due to its potential therapeutic applications in chemical biology and medicine. This compound, a derivative of cysteine, is known for its unique biochemical properties, including its role as a precursor in glutathione synthesis and its antioxidant capabilities. Recent studies have explored its efficacy in various biomedical contexts, ranging from neuroprotection to anti-inflammatory effects, making it a promising candidate for further research and development.

One of the key areas of interest in the study of N-Acetyl-S-allyl-L-cysteine is its potential as a neuroprotective agent. Research published in the Journal of Neurochemistry (2023) demonstrated that this compound could mitigate oxidative stress in neuronal cells, a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro models to show that N-Acetyl-S-allyl-L-cysteine significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function, suggesting a mechanism for its neuroprotective effects.

In addition to its neuroprotective properties, N-Acetyl-S-allyl-L-cysteine has also been investigated for its anti-inflammatory and immunomodulatory effects. A recent study in the European Journal of Pharmacology (2024) highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. This finding is particularly relevant for the development of new therapies for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetics and bioavailability of N-Acetyl-S-allyl-L-cysteine have also been a focus of recent research. A study published in Drug Metabolism and Disposition (2023) utilized advanced LC-MS techniques to analyze the compound's metabolism in vivo. The results indicated that N-Acetyl-S-allyl-L-cysteine is rapidly absorbed and metabolized, with a half-life that supports its potential use in clinical settings. These findings are crucial for optimizing dosing regimens in future therapeutic applications.

Despite these promising results, challenges remain in the development of N-Acetyl-S-allyl-L-cysteine as a therapeutic agent. Issues such as stability, formulation, and potential side effects need to be addressed through further preclinical and clinical studies. However, the growing body of evidence supporting its biological activities underscores its potential as a valuable tool in chemical biology and medicine.

In conclusion, N-Acetyl-S-allyl-L-cysteine (CAS: 23127-41-5) represents a compound of significant interest in the field of chemical biology and medicine. Its diverse biological activities, including neuroprotection, anti-inflammatory effects, and favorable pharmacokinetics, make it a promising candidate for further research. Continued exploration of its mechanisms of action and therapeutic potential will be essential for translating these findings into clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23127-41-5)N-Acetyl-S-allyl-L-cysteine
A1244356
Purity:99%
Quantity:1g
Price ($):1166
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